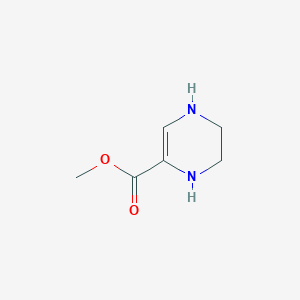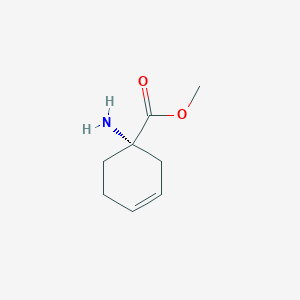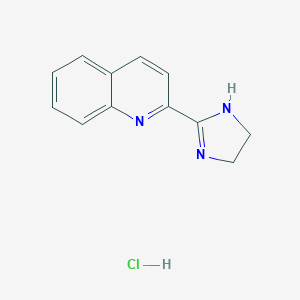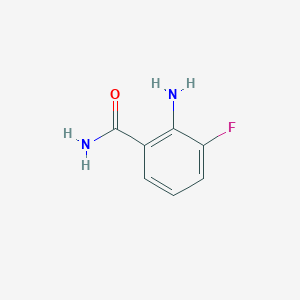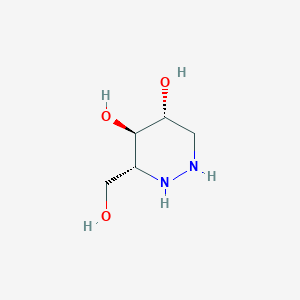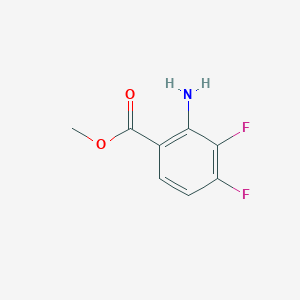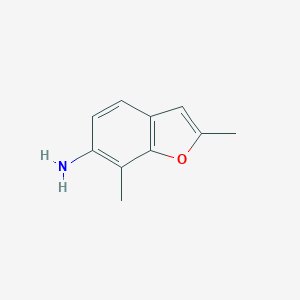
2,7-Dimethylbenzofuran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylbenzofuran-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBAF and is a heterocyclic aromatic amine that contains a benzofuran ring and an amine group. DMBAF is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMBAF is not fully understood. However, studies have shown that DMBAF inhibits the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV and HSV. DMBAF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process.
Effets Biochimiques Et Physiologiques
DMBAF has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMBAF can induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. DMBAF has also been shown to inhibit the activity of COX-2, which can reduce inflammation. DMBAF has also been shown to exhibit neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMBAF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMBAF is also stable and can be stored for long periods without degradation. However, DMBAF has some limitations for lab experiments. It is a toxic compound that requires careful handling. DMBAF is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on DMBAF. One of the potential directions is the development of new drugs based on DMBAF. DMBAF has been shown to exhibit significant antiviral, anti-inflammatory, and anti-tumor properties, which makes it a potential candidate for drug development. Another potential direction is the study of the mechanism of action of DMBAF. The mechanism of action of DMBAF is not fully understood, and further studies can provide insights into its mode of action. Additionally, the study of the toxicity of DMBAF can provide valuable information for its safe use in various applications.
Conclusion
In conclusion, DMBAF is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBAF has been shown to exhibit significant antiviral, anti-inflammatory, and anti-tumor properties, which makes it a potential candidate for drug development. DMBAF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on DMBAF, including the development of new drugs, the study of the mechanism of action, and the study of toxicity.
Méthodes De Synthèse
DMBAF is a synthetic compound that can be synthesized using various methods. One of the commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction can be carried out under mild conditions and is highly efficient. Other methods include the Suzuki-Miyaura coupling reaction and the Ullmann reaction.
Applications De Recherche Scientifique
DMBAF has significant potential applications in various fields of scientific research. One of the primary applications of DMBAF is in the field of medicinal chemistry. DMBAF has been shown to exhibit significant antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). DMBAF has also been shown to exhibit anti-inflammatory and anti-tumor properties. These properties make DMBAF a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
187267-90-9 |
|---|---|
Nom du produit |
2,7-Dimethylbenzofuran-6-amine |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2,7-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C10H11NO/c1-6-5-8-3-4-9(11)7(2)10(8)12-6/h3-5H,11H2,1-2H3 |
Clé InChI |
CWBULPKCHKMBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C(=C(C=C2)N)C |
SMILES canonique |
CC1=CC2=C(O1)C(=C(C=C2)N)C |
Synonymes |
6-Benzofuranamine, 2,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



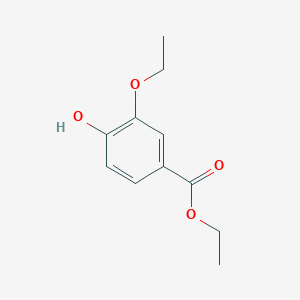
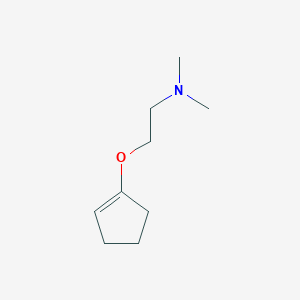
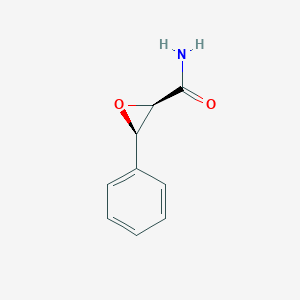
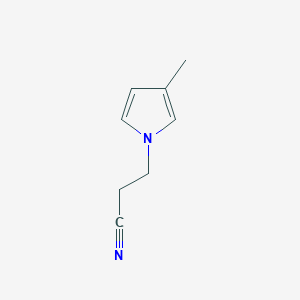
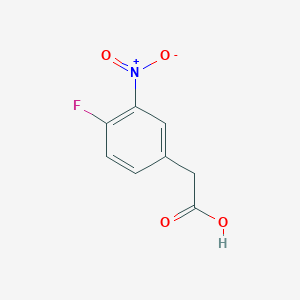
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
